

# Spectroscopic Data Analysis of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule **(R)-tert-Butyl pyrrolidine-2-carboxylate**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-tert-Butyl pyrrolidine-2-carboxylate**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.60	dd	1H	H-2
~3.05	m	1H	H-5a
~2.90	m	1H	H-5b
~2.20	br s	1H	N-H
~2.05	m	1H	H-3a
~1.90	m	2H	H-4
~1.75	m	1H	H-3b
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is abbreviated as: s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

### Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.5	C=O (ester)
~81.0	C(CH <sub>3</sub> ) <sub>3</sub>
~60.0	C-2
~47.0	C-5
~30.5	C-3
28.2	C(CH <sub>3</sub> ) <sub>3</sub>
~25.0	C-4

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, sharp	N-H Stretch (secondary amine)
2975-2870	Strong	C-H Stretch (aliphatic)
~1735	Strong	C=O Stretch (ester)[1][2][3]
~1150	Strong	C-O Stretch (ester)

## Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
171	[M] <sup>+</sup> (Molecular Ion)
116	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> or [M - t-butyl] <sup>+</sup>
70	[Pyrrolidine ring fragment] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization for specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-tert-Butyl pyrrolidine-2-carboxylate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
- <sup>1</sup>H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

## Infrared (IR) Spectroscopy

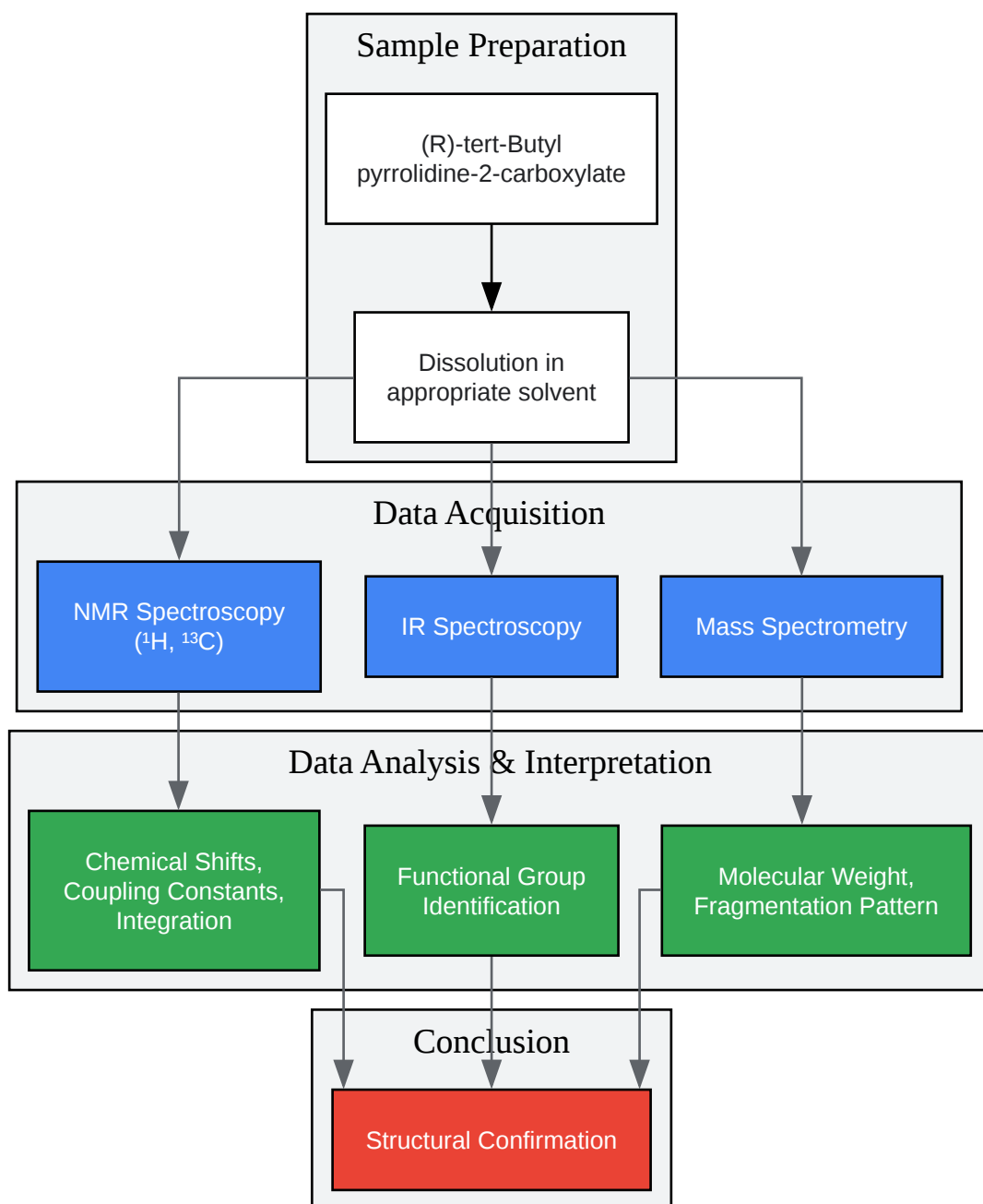
- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure elucidation.

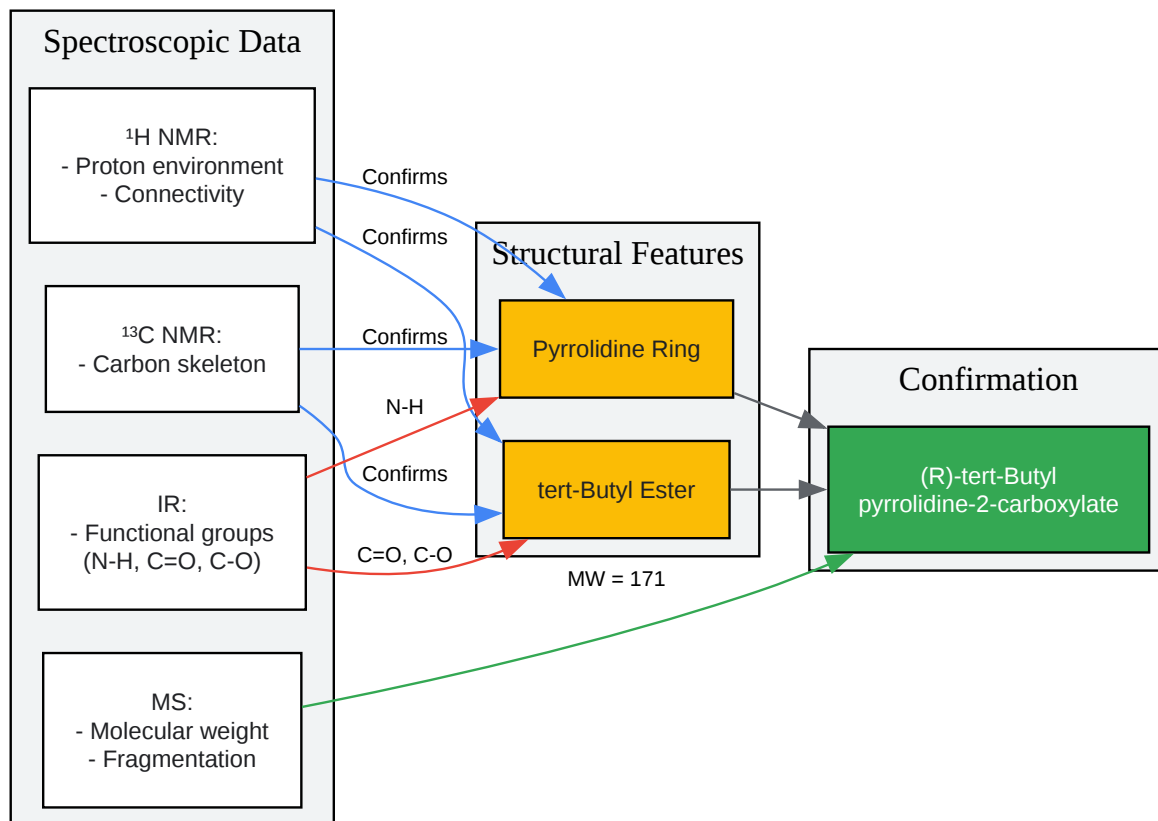
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of **(R)-tert-Butyl pyrrolidine-2-carboxylate**.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Integration of Spectroscopic Data for Structural Confirmation.

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